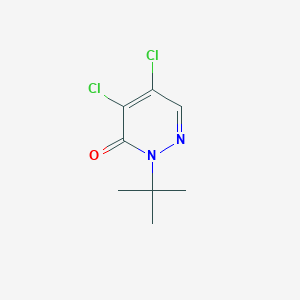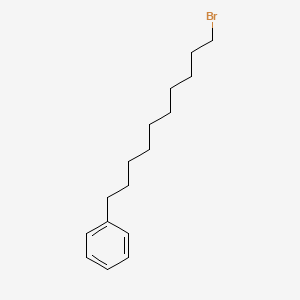
1-Bromo-10-phenyldecane
概要
説明
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 1,10-dibromodecane is mentioned as a precursor for the creation of cyclic liquid crystalline oligomers . Similarly, the synthesis of 1-bromo-1-lithioethene is reported, which is used for 1,2-addition reactions with aldehydes and ketones . These methods suggest that the synthesis of 1-Bromo-10-phenyldecane could potentially be achieved through similar bromination reactions or by functionalizing decane with a phenyl group followed by bromination at the terminal position.
Molecular Structure Analysis
The molecular structure of brominated compounds can significantly influence their reactivity and properties. For example, the stereochemistry of 1,2,5,6,9,10-hexabromocyclododecane is crucial for its function as a flame retardant . The structure of 2-bromo-1-phenyl-1,2-dicarba-closo-dodecaborane(12) is also analyzed, showing steric effects and possible intramolecular interactions . These studies highlight the importance of understanding the molecular structure of 1-Bromo-10-phenyldecane, which would likely exhibit unique reactivity due to the presence of the phenyl group at one end of the decane chain.
Chemical Reactions Analysis
The reactivity of brominated compounds with various reagents is a key area of research. The interaction between 1,10-phenanthroline and KO(t)Bu to form radical anions is a step in the activation of aryl bromides . This suggests that 1-Bromo-10-phenyldecane could also undergo electron transfer reactions under similar conditions. Additionally, the use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons indicates that brominated compounds can participate in complex cascade reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are diverse. The cyclic oligomers based on 1,10-dibromodecane exhibit phase behavior and crystallization tendencies that depend on the size of the ring . This implies that the physical state and phase transitions of 1-Bromo-10-phenyldecane could be influenced by its molecular structure. The synthesis of 1-bromododecane using hydrobromic acid also highlights the importance of reaction conditions on the yield and purity of brominated compounds .
科学的研究の応用
Synthetic Chemistry and Pharmaceutical Applications
- 1-Bromo-10-phenyldecane was used in the total synthesis of natural 6-epiplakortolide E, showcasing its utility in complex organic synthesis. This synthesis involved a singlet oxygen-mediated Diels-Alder reaction and directed iodolactonization to form the peroxylactone core (Jung, Ham, & Song, 2002).
Material Science and Nanotechnology
- In material science, 1-Bromo-10-phenyldecane contributed to the development of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibited bright fluorescence emission and potential applications in optoelectronic devices (Fischer, Baier, & Mecking, 2013).
Photophysical Studies
- The compound played a role in studies analyzing the photophysical properties of bromo rhenium(I) carbonyl complexes. The research aimed to understand the effect of pyrrole moiety on the photophysical properties of the complexes, providing insights into the luminescence and electronic properties of these materials (Si, Li, Li, & Zhang, 2009).
Electrochemical and Chemical Activation
- Research on the interaction between (t)BuOK and 1,10-phenanthroline revealed the formation of the 1,10-phenanthroline radical anion, a crucial step for the activation of aryl bromides by electron transfer. This finding is significant in the field of electrochemistry and could have implications for chemical synthesis and catalysis (Yi, Jutand, & Lei, 2015).
Safety And Hazards
The safety information for 1-Bromo-10-phenyldecane indicates that it is an irritant . It’s always important to handle chemicals with care and use appropriate safety measures.
Relevant Papers There are several papers that have been published on 1-Bromo-10-phenyldecane. For instance, a paper by Miyakoshi, Tetsuo; Du, Yumin; Kumanotani, Ju was published in the Bulletin of the Chemical Society of Japan, 1991, vol. 64, # 3 p. 1054 - 1056 . Another paper by Ghosh, Anirban; Basak, Soubir; Wunsch, Benjamin H.; Kumar, Rajiv; Stellacci, Francesco was published in Angewandte Chemie - International Edition, 2011, vol. 50, # 34 p. 7900 - 7905 .
特性
IUPAC Name |
10-bromodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPVJMBHPQHEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370824 | |
| Record name | 1-Bromo-10-phenyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-10-phenyldecane | |
CAS RN |
85562-26-1 | |
| Record name | 1-Bromo-10-phenyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85562-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


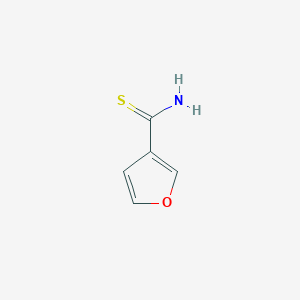
![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
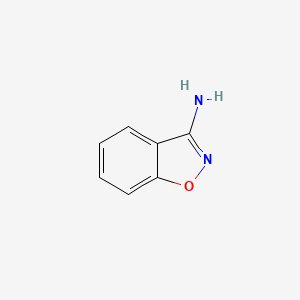
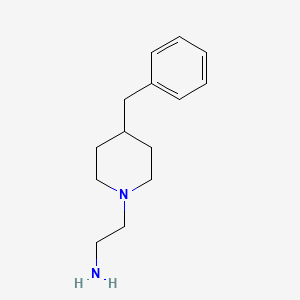
![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
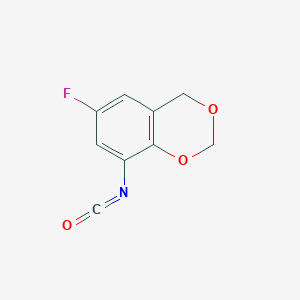
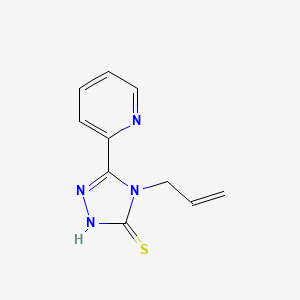
![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)
![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
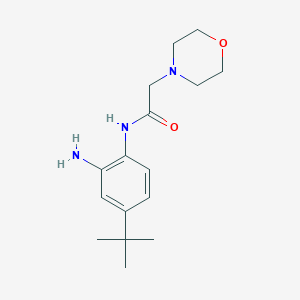
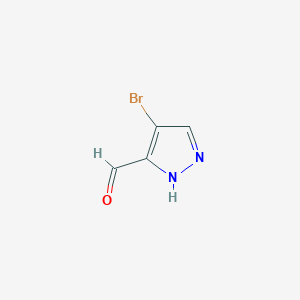
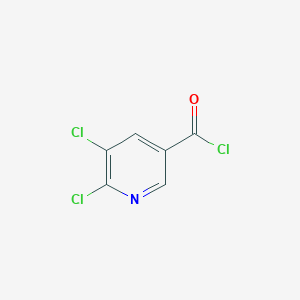
![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
